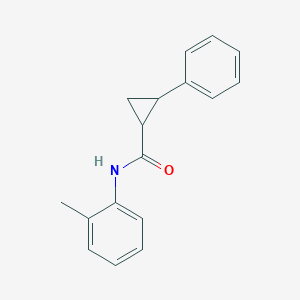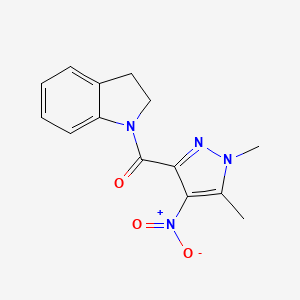
2,3-dihydro-1H-indol-1-yl(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dihydro-1H-indol-1-yl(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone is a complex organic compound that features both indole and pyrazole moieties. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . Pyrazole derivatives also exhibit a wide range of biological activities, making this compound of particular interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indol-1-yl(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The pyrazole moiety can be introduced through the reaction of hydrazine with a 1,3-diketone under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening can also enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-dihydro-1H-indol-1-yl(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indoxyl derivatives.
Reduction: The nitro group on the pyrazole ring can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Amino-pyrazole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-dihydro-1H-indol-1-yl(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2,3-dihydro-1H-indol-1-yl(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazole ring can interact with kinases and other proteins, affecting signaling pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Indole-3-acetic acid, tryptophan, serotonin.
Pyrazole Derivatives: Celecoxib, pyrazole-3-carboxylic acid, 3,5-dimethylpyrazole.
Uniqueness
2,3-dihydro-1H-indol-1-yl(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone is unique due to the combination of indole and pyrazole moieties, which confer a diverse range of biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C14H14N4O3 |
|---|---|
Molekulargewicht |
286.29 g/mol |
IUPAC-Name |
2,3-dihydroindol-1-yl-(1,5-dimethyl-4-nitropyrazol-3-yl)methanone |
InChI |
InChI=1S/C14H14N4O3/c1-9-13(18(20)21)12(15-16(9)2)14(19)17-8-7-10-5-3-4-6-11(10)17/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
WLFNAXWYTVWCJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C)C(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Dimethyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxamide](/img/structure/B10976073.png)

![N-(2-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B10976081.png)
![2,4,5-trimethyl-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B10976089.png)
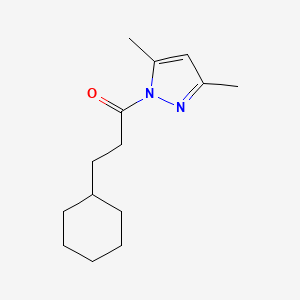
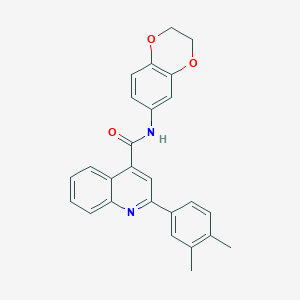
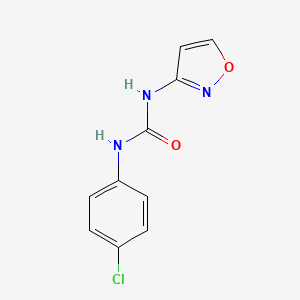
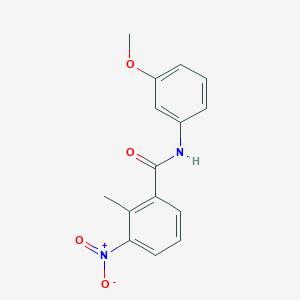
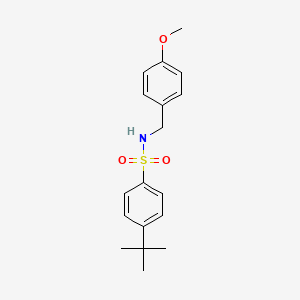

![5-[(3-Carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B10976134.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10976149.png)
![1-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10976163.png)
